6-amino-5-chloro-2,3-dihydro-1H-inden-1-one
Overview
Description
6-Amino-5-chloro-2,3-dihydro-1H-inden-1-one, also known as 6-ACID, is a synthetic compound that is widely used in scientific research. It is a heterocyclic compound with a cyclopentadienyl ring and an aminopyridine group. 6-ACID has a wide range of applications in the laboratory, including in the synthesis of other compounds, and in the study of biological processes.
Scientific Research Applications
Synthesis and Chemical Properties
One aspect of research has focused on the synthesis and chemical properties of compounds structurally related to 6-amino-5-chloro-2,3-dihydro-1H-inden-1-one. Studies have developed efficient and economical synthetic routes for similar compounds, employing strategies that leverage regioselective reactions and aiming to optimize yield and regioselectivity. For instance, Prashad et al. (2006) describe an efficient synthesis method for 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, utilizing 2-aminoindan as a starting material and achieving significant overall yield through a six-step process, highlighting the method's efficiency and economic viability (Prashad et al., 2006).
Pharmacological Potential
Another line of research explores the pharmacological potential of derivatives, evaluating their affinity toward specific receptors or their activity in biological models. For example, Sakairi et al. (2012) synthesized a compound with expectations of probing the pharmacological potential of G protein-coupled receptor 119 (GPR119) agonists, indicating the compound's relevance in biomedical research and potential therapeutic applications (Sakairi et al., 2012).
Molecular and Structural Analysis
Research also extends to the molecular and structural analysis of compounds bearing similarity to this compound. Investigations into the molecular structure, vibrational frequencies, and NMR spectra have provided insights into the chemical and physical properties of these compounds. Kumar et al. (2020) conducted a comprehensive study on the spectral and structural properties of a synthetic analog, utilizing quantum chemical computations to align with experimental data, thereby contributing to the understanding of the compound's characteristics and potential applications (Kumar et al., 2020).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets in a way that allows them to exhibit a broad spectrum of biological activities . This interaction often results in changes that contribute to their therapeutic effects .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a wide range of potential molecular and cellular effects.
Properties
IUPAC Name |
6-amino-5-chloro-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4H,1-2,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFHXNRLFZLFOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC(=C(C=C21)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622580 | |
Record name | 6-Amino-5-chloro-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60622580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64220-31-1 | |
Record name | 6-Amino-5-chloro-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60622580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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